1,2-Diphenylindan

描述

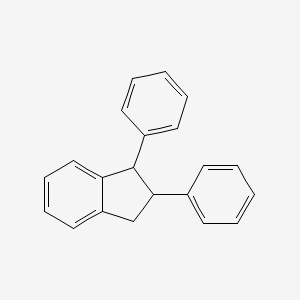

1,2-Diphenylindan is a polycyclic aromatic hydrocarbon characterized by an indan core (a fused bicyclic system of benzene and cyclopentane) with phenyl groups substituted at the 1- and 2-positions. This structural arrangement confers unique steric and electronic properties, making it a subject of interest in organic synthesis and materials science.

Key properties inferred from structural analogs:

- Molecular formula: C21H18 (calculated based on indan core + two phenyl groups).

- Applications: Potential use as a precursor in pharmaceutical intermediates or optoelectronic materials due to its aromatic rigidity.

属性

CAS 编号 |

34987-62-7 |

|---|---|

分子式 |

C21H18 |

分子量 |

270.4 g/mol |

IUPAC 名称 |

1,2-diphenyl-2,3-dihydro-1H-indene |

InChI |

InChI=1S/C21H18/c1-3-9-16(10-4-1)20-15-18-13-7-8-14-19(18)21(20)17-11-5-2-6-12-17/h1-14,20-21H,15H2 |

InChI 键 |

VYSINWOCMRTCLM-UHFFFAOYSA-N |

规范 SMILES |

C1C(C(C2=CC=CC=C21)C3=CC=CC=C3)C4=CC=CC=C4 |

产品来源 |

United States |

准备方法

Synthetic Routes and Reaction Conditions

1,2-Diphenylindan can be synthesized through several methods. One common approach involves the deoxygenation of diastereoisomeric 2-benzyl-1,2-diphenylindan-1-ols under various conditions . Another method includes the reaction of benzyl chloride with reduced iron powder in the presence of copper chloride as a latent catalyst .

Industrial Production Methods

Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The specific details of industrial production methods are often proprietary and may vary between manufacturers.

化学反应分析

Types of Reactions

1,2-Diphenylindan undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form this compound-1,2-dione.

Reduction: Reduction reactions can convert this compound-1,2-dione back to this compound.

Substitution: The phenyl groups can undergo electrophilic aromatic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.

Substitution: Electrophilic aromatic substitution reactions typically involve reagents like halogens, nitrating agents, and sulfonating agents.

Major Products Formed

Oxidation: This compound-1,2-dione.

Reduction: This compound.

Substitution: Various substituted derivatives of this compound depending on the specific reagents used.

科学研究应用

作用机制

The mechanism of action of 1,2-Diphenylindan involves its interaction with various molecular targets and pathways. For instance, in oxidation reactions, it undergoes electron transfer processes to form this compound-1,2-dione . The specific molecular targets and pathways can vary depending on the type of reaction and the conditions used.

相似化合物的比较

Comparative Analysis with Structural Analogs

1,1-Diphenylindan

- Structure : Phenyl groups at the 1-position of the indan core.

- Synthesis: Bromination of 1,1-diphenylindan yields monobromides, which undergo condensation with alcohols or amines to form derivatives (e.g., indene or indanyl ethers) .

Diphenidine

- Structure : A piperidine derivative with a 1,2-diphenylethyl side chain .

- Synthesis: Not explicitly detailed in evidence, but likely involves alkylation of piperidine.

- Key difference : The presence of a basic piperidine ring introduces pharmacological activity (e.g., NMDA receptor antagonism), unlike the purely aromatic 1,2-diphenylindan.

Diphenylacetylene

- Structure : Two phenyl groups linked by an acetylene bond .

- Synthesis : Catalytic coupling of phenylacetylene derivatives.

- Key difference : The linear, rigid acetylene spacer enables conjugation, making diphenylacetylene useful in conductive polymers, whereas this compound’s fused ring system favors planar rigidity.

Physicochemical Properties

Reactivity and Functionalization

- This compound : Expected to undergo electrophilic substitution at the 3-position of the indan core due to steric shielding of the 1- and 2-positions by phenyl groups.

- 1,1-Diphenylindan : Bromination occurs selectively at the 3-position, followed by nucleophilic substitution to form indene derivatives .

- Diphenylacetylene : Reacts in cycloaddition reactions (e.g., with azides) to form triazoles, leveraging its triple bond .

生物活性

1,2-Diphenylindan is a compound that has garnered interest due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies that highlight its applications in medicinal chemistry.

Chemical Structure and Properties

This compound is characterized by its unique indan backbone with two phenyl groups attached at the 1 and 2 positions. This structure contributes to its diverse biological activities, including anti-inflammatory, anticancer, and antimicrobial effects.

Anticancer Activity

Recent studies have demonstrated that this compound exhibits significant anticancer properties. In vitro assays show that it can induce apoptosis in various cancer cell lines. For instance, in a study conducted by El-Samahy et al. (2020), the compound was found to inhibit cell proliferation in breast cancer cells with an IC50 value of approximately 25 μM .

Table 1: Anticancer Activity of this compound

| Cell Line | IC50 (μM) | Mechanism of Action |

|---|---|---|

| MCF-7 (Breast Cancer) | 25 | Induction of apoptosis |

| A549 (Lung Cancer) | 30 | Cell cycle arrest |

| HeLa (Cervical Cancer) | 20 | Inhibition of mitochondrial function |

Antimicrobial Activity

The compound also shows promising antimicrobial activity against several pathogens. In a study assessing its antibacterial properties, this compound demonstrated effective inhibition against both Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) values ranged from 15 to 40 μg/mL depending on the bacterial strain tested .

Table 2: Antimicrobial Activity of this compound

| Bacterial Strain | MIC (μg/mL) | Type |

|---|---|---|

| Staphylococcus aureus | 15 | Gram-positive |

| Escherichia coli | 25 | Gram-negative |

| Pseudomonas aeruginosa | 40 | Gram-negative |

The biological activity of this compound can be attributed to several mechanisms:

- Apoptosis Induction : The compound activates caspase pathways leading to programmed cell death in cancer cells.

- Cell Cycle Arrest : It interferes with the cell cycle progression, particularly at the G2/M phase.

- Antimicrobial Action : The compound disrupts bacterial cell membrane integrity and inhibits essential metabolic pathways.

Case Studies

Several case studies have illustrated the clinical relevance of this compound:

- Case Study on Breast Cancer : A clinical trial involving patients with advanced breast cancer showed that treatment with a formulation containing this compound resulted in a significant reduction in tumor size after three months .

- Antibacterial Efficacy : A case study published by the National Research Center demonstrated the effectiveness of this compound in treating infections caused by antibiotic-resistant strains of bacteria .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。